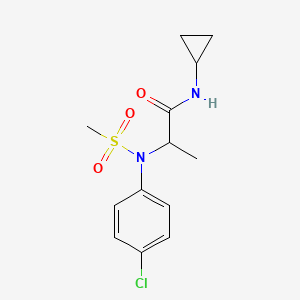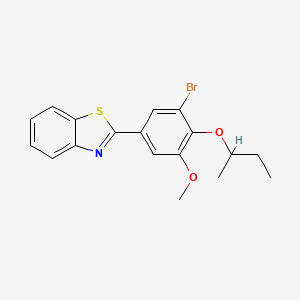![molecular formula C26H29N3O5S2 B4200607 4-{[benzyl(methyl)amino]sulfonyl}-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4200607.png)
4-{[benzyl(methyl)amino]sulfonyl}-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
描述
4-{[benzyl(methyl)amino]sulfonyl}-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its ability to act as an inhibitor of several enzymes, making it a valuable tool in biochemical research. In
科学研究应用
4-{[benzyl(methyl)amino]sulfonyl}-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has several scientific research applications. It has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrases, metalloproteinases, and caspases. These enzymes play important roles in various physiological processes, and their inhibition can provide valuable insights into their functions. Additionally, this compound has been used as a tool to study the role of these enzymes in various diseases, including cancer and Alzheimer's disease.
作用机制
The mechanism of action of 4-{[benzyl(methyl)amino]sulfonyl}-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide involves its ability to bind to the active site of enzymes and inhibit their activity. This compound has been shown to bind to the zinc ion in the active site of carbonic anhydrases, preventing the catalysis of the hydration of carbon dioxide to bicarbonate. It has also been shown to inhibit the activity of metalloproteinases by binding to the zinc ion in their active sites. In the case of caspases, this compound has been shown to act as a prodrug, which is activated by the caspases themselves, leading to the inhibition of their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the enzyme that is being inhibited. In the case of carbonic anhydrases, inhibition of their activity can lead to a decrease in the production of bicarbonate ions, which play an important role in acid-base balance in the body. Inhibition of metalloproteinases can affect various physiological processes, including tissue remodeling and angiogenesis. Inhibition of caspases can lead to the prevention of apoptosis, which is a programmed cell death process that plays an important role in various physiological processes.
实验室实验的优点和局限性
The advantages of using 4-{[benzyl(methyl)amino]sulfonyl}-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide in lab experiments include its potency as an enzyme inhibitor and its selectivity for certain enzymes. This compound can provide valuable insights into the functions of these enzymes and their roles in various diseases. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for research on 4-{[benzyl(methyl)amino]sulfonyl}-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. One direction is the development of more potent and selective inhibitors of enzymes, which can provide even more valuable insights into their functions. Another direction is the use of this compound as a tool for drug discovery, as it has been shown to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. Finally, the use of this compound in combination with other inhibitors or drugs can provide even more insights into the complex interactions between enzymes and physiological processes.
属性
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4-piperidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S2/c1-28(20-21-8-4-2-5-9-21)35(31,32)24-14-10-22(11-15-24)26(30)27-23-12-16-25(17-13-23)36(33,34)29-18-6-3-7-19-29/h2,4-5,8-17H,3,6-7,18-20H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRNCHIISTXWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B4200526.png)
![3-(3-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4200541.png)
![ethyl 1-[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4200544.png)
![5-[4-(3-fluorobenzoyl)-1-piperazinyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4200546.png)
![ethyl 1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4200552.png)

![2-methoxy-N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4200580.png)
![1-{4-[(difluoromethyl)thio]phenyl}-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4200583.png)
![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzonitrile](/img/structure/B4200590.png)

![ethyl 3-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B4200602.png)
![4-[4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B4200614.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]alaninamide](/img/structure/B4200621.png)
![methyl 7-(2-butoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4200627.png)